![molecular formula C10H11BO2 B15292774 [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid is an organic compound with the molecular formula C10H11BO2 It is a derivative of boronic acid and features a phenyl group attached to a butadienyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid typically involves the reaction of phenylacetylene with a boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like palladium(II) acetate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenyl-substituted butadienyl derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.
Substitution: The boronic acid group can be substituted with other groups through reactions like the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted butadienyl ketones, while reduction can produce phenyl-substituted butadienyl alcohols.
Applications De Recherche Scientifique
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of advanced materials, such as polymers and electronic components.
Mécanisme D'action
The mechanism of action of [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The phenyl and butadienyl groups contribute to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the butadienyl group.
(1E,3E)-1,4-Diphenyl-1,3-butadiene: Similar but lacks the boronic acid group.
4-Phenyl-1,3-butadiene: Similar but lacks the boronic acid group.
Uniqueness
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid is unique due to the combination of the boronic acid group with the phenyl and butadienyl moieties. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industry.
Propriétés
Formule moléculaire |
C10H11BO2 |
|---|---|
Poids moléculaire |
174.01 g/mol |
Nom IUPAC |
[(1E,3E)-4-phenylbuta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C10H11BO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9,12-13H/b8-4+,9-5+ |
Clé InChI |
LVCLBYUQCLJUQM-KBXRYBNXSA-N |
SMILES isomérique |
B(/C=C/C=C/C1=CC=CC=C1)(O)O |
SMILES canonique |
B(C=CC=CC1=CC=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
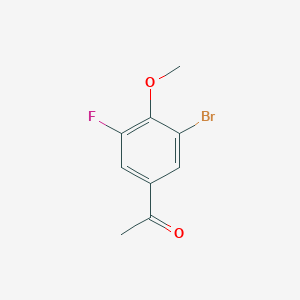
![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
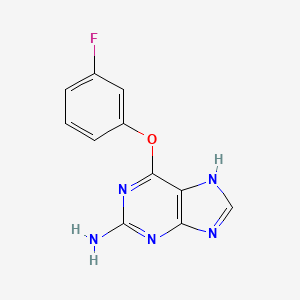


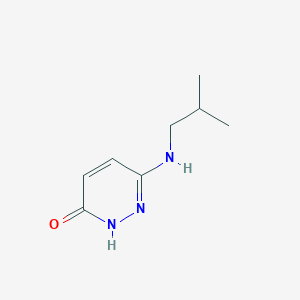
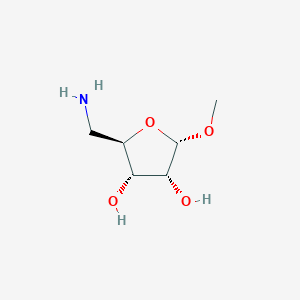
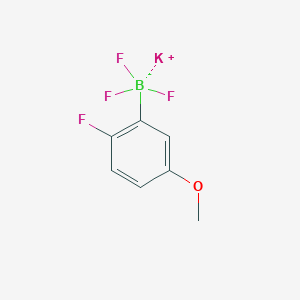
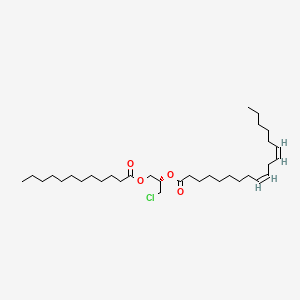
![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)
![(8R,9S,10R,13S,14S,17S)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15292767.png)
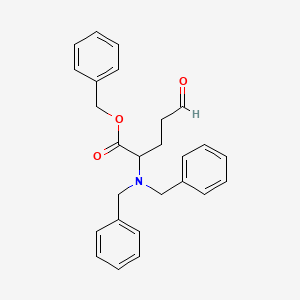
![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
